molecular formula C8H11N B1266468 3,4,5-Trimethylpyridine CAS No. 20579-43-5

3,4,5-Trimethylpyridine

Cat. No.: B1266468
CAS No.: 20579-43-5
M. Wt: 121.18 g/mol
InChI Key: VCMUWBCBVPWJPS-UHFFFAOYSA-N
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Description

3,4,5-Trimethylpyridine is a useful research compound. Its molecular formula is C8H11N and its molecular weight is 121.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMUWBCBVPWJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174584
Record name 3,4,5-Trimethylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20579-43-5
Record name 3,4,5-Trimethylpyridine
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Record name 3,4,5-Trimethylpyridine
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Record name 3,4,5-Trimethylpyridine
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Record name 3,4,5-trimethylpyridine
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Record name 3,4,5-TRIMETHYLPYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the FT-IR Spectrum Interpretation of 3,4,5-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4,5-trimethylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the causal relationships between the molecular structure of this compound and its characteristic vibrational modes. By systematically interpreting the key absorption bands across the infrared spectrum, this guide serves as a practical reference for structural elucidation, synthesis confirmation, and purity assessment of this important heterocyclic compound. Methodologies are grounded in established spectroscopic principles, ensuring a self-validating and authoritative resource.

Introduction: The Role of FT-IR in Characterizing Substituted Pyridines

Pyridine and its derivatives are foundational heterocyclic compounds in a vast range of applications, including pharmaceuticals, agrochemicals, and materials science.[1] The specific arrangement of substituents on the pyridine ring dictates the molecule's chemical and biological properties. This compound, a member of the collidine family of isomers, presents a unique substitution pattern that gives rise to a distinct spectroscopic signature.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for probing molecular structures.[2][3] The method relies on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as bond stretching and bending.[1] An FT-IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a molecular "fingerprint." For a substituted pyridine like this compound, FT-IR is invaluable for confirming the presence of the pyridine core, identifying the aliphatic methyl groups, and verifying the overall substitution pattern.[1]

Molecular Structure and Predicted Vibrational Modes

To interpret the FT-IR spectrum of this compound, it is essential to first consider its molecular architecture. The key features are:

  • Aromatic Pyridine Ring: A six-membered heterocycle containing five carbon atoms and one nitrogen atom. Its aromaticity and the presence of the C=N bond differentiate it from benzene.[4]

  • C-H Bonds: The pyridine ring possesses two aromatic C-H bonds at the 2 and 6 positions.

  • Methyl Groups (–CH₃): Three methyl groups are substituted at the 3, 4, and 5 positions, introducing aliphatic C-H bonds.

  • Symmetry: The molecule belongs to the C₂ᵥ point group, which influences the number and activity of its vibrational modes in the IR spectrum.[5][6]

Based on this structure, we can anticipate several characteristic types of vibrations that will dominate the FT-IR spectrum.

Caption: Molecular structure of this compound.

Experimental Protocol: FT-IR Analysis

A standard protocol for acquiring the FT-IR spectrum of a solid or liquid sample like this compound is as follows. This ensures reproducibility and data integrity.

Objective: To obtain a high-quality mid-infrared spectrum (4000-400 cm⁻¹) of this compound.

Methodology: Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation.[3]

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., diamond or zinc selenide crystal), is powered on and has reached thermal stability.

    • Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation & Application:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • If the sample is a liquid, place a single drop onto the center of the ATR crystal.

    • If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

  • Spectral Acquisition:

    • Initiate the sample scan. Typical parameters include:

      • Spectral Range: 4000–400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • The instrument software will perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final infrared spectrum.

    • Perform baseline correction and normalization as needed for data analysis and comparison.

Detailed FT-IR Spectrum Interpretation

The FT-IR spectrum of this compound can be divided into several key regions, each providing specific structural information.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the ability to distinguish between aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretch (≈3050-3000 cm⁻¹): The C(sp²)-H bonds on the pyridine ring are stronger and vibrate at a higher frequency than aliphatic C-H bonds. For this compound, weak to medium intensity bands are expected in this range, corresponding to the C-H bonds at the 2 and 6 positions. Unsubstituted pyridine shows bands around 3080 and 3037 cm⁻¹.[4]

  • Aliphatic C-H Stretch (≈3000-2850 cm⁻¹): The C(sp³)-H bonds of the three methyl groups give rise to strong, sharp absorption bands. These typically include:

    • Asymmetric stretching (≈2960 cm⁻¹)

    • Symmetric stretching (≈2870 cm⁻¹)

Ring & Double Bond Region (1650-1400 cm⁻¹)

This region contains crucial information about the aromatic ring itself. The absorptions are due to the stretching vibrations of the C=C and C=N double bonds within the pyridine ring.

  • C=C and C=N Ring Stretching (≈1610-1430 cm⁻¹): The pyridine ring exhibits several characteristic stretching vibrations. Unsubstituted pyridine shows strong bands at approximately 1594 cm⁻¹ and 1580 cm⁻¹.[4] For this compound, a strong, sharp band is expected around 1600 cm⁻¹ . The presence of electron-donating methyl groups can slightly shift these frequencies. Another important band for pyridines appears near 1437-1450 cm⁻¹ .[7]

  • Methyl Group Deformations (≈1465 cm⁻¹ and 1380 cm⁻¹): The bending vibrations (deformations) of the methyl groups also appear in this region.

    • Asymmetric C-H bending (scissoring) is typically observed around 1465 cm⁻¹ .

    • Symmetric C-H bending (umbrella mode) appears near 1380 cm⁻¹ .

The Fingerprint Region (1400-650 cm⁻¹)

This region is often complex, containing a multitude of overlapping bending and skeletal vibrations.[8] While difficult to assign each peak individually without computational modeling, the overall pattern is unique to the molecule and serves as a literal "fingerprint" for identification.

  • In-Plane C-H Bending (≈1300-1000 cm⁻¹): Bending vibrations of the aromatic C-H bonds within the plane of the ring occur here.

  • Ring Breathing Modes (≈1000 cm⁻¹): The entire pyridine ring can undergo symmetric expansion and contraction, known as a "ring breathing" mode. For substituted pyridines, this often appears as a sharp, strong band around 1000 cm⁻¹.

  • Out-of-Plane C-H Bending (≈900-650 cm⁻¹): The C-H bonds on the aromatic ring can bend out of the plane of the ring. The position of these strong bands is highly diagnostic of the substitution pattern on the ring.[1] For a 3,4,5-trisubstituted pyridine, a strong band is expected in the 850-800 cm⁻¹ range.

Summary of Key Vibrational Frequencies

The following table summarizes the expected characteristic FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

Frequency Range (cm⁻¹)Vibration TypeBond(s) InvolvedIntensityNotes
3050 - 3000Aromatic C-H Stretch=C-HWeak-MediumConfirms the presence of H atoms on the aromatic ring.
3000 - 2850Aliphatic C-H Stretch-C-H (in CH₃)StrongIndicates the presence of methyl substituents.
≈ 1600Aromatic Ring StretchC=C, C=NStrongCharacteristic of the pyridine ring skeleton.
≈ 1465Asymmetric Methyl C-H Bend-C-H (in CH₃)MediumConfirms methyl groups.
≈ 1440Aromatic Ring StretchC=C, C=NMediumAnother key pyridine ring vibration.[7]
≈ 1380Symmetric Methyl C-H Bend-C-H (in CH₃)MediumConfirms methyl groups (umbrella mode).
850 - 800Out-of-Plane C-H Bend=C-HStrongDiagnostic for the 3,4,5-trisubstitution pattern.[1]

Workflow for Spectral Interpretation

The process of identifying an unknown compound as this compound using FT-IR follows a logical progression from broad identification to detailed structural confirmation.

FTIR_Interpretation_Workflow cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Detailed Interpretation A Prepare Sample (e.g., ATR) B Acquire Spectrum (4000-400 cm⁻¹) A->B C Identify Functional Groups (C-H Stretch Region) B->C D Aromatic C-H (>3000 cm⁻¹)? Aliphatic C-H (<3000 cm⁻¹)? C->D E Analyze Ring & Double Bond Region (1650-1400 cm⁻¹) D->E G Analyze Fingerprint Region (<1400 cm⁻¹) D->G F Confirm Pyridine Ring Bands (≈1600, ≈1440 cm⁻¹) E->F I Structural Confirmation: This compound F->I H Identify Substitution Pattern (Out-of-Plane Bends ≈850-800 cm⁻¹) G->H H->I

Caption: Logical workflow for FT-IR spectrum interpretation.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification. By systematically analyzing key regions, a researcher can confirm the presence of the pyridine core, the aliphatic methyl groups, and the specific 3,4,5-trisubstitution pattern. The combination of strong aliphatic C-H stretches below 3000 cm⁻¹, characteristic aromatic ring stretches around 1600 cm⁻¹, and a distinct out-of-plane C-H bending band in the 850-800 cm⁻¹ range collectively forms a definitive spectroscopic signature. This guide provides the foundational knowledge for scientists to confidently apply FT-IR spectroscopy in their research and development involving this compound.

References

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • M. Wojtkowiak, et al. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. MDPI. Retrieved from [Link]

  • Szafran, M., & Dega-Szafran, Z. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Roczniki Chemii. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12759, 2,3,5-Trimethylpyridine. Retrieved from [Link]

  • Cook, D. (1962). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine. Retrieved from [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles. Retrieved from [Link]

  • ACS Publications. (2021). Infrared Absorption Spectroscopy: A Multifaceted Characterization Tool for Nanomaterials. Langmuir. Retrieved from [Link]

  • Semantic Scholar. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 3,4,5-Trimethylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Guided Exploration into a Niche Ligand System

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of 3,4,5-Trimethylpyridine

As a Senior Application Scientist, it is my directive to provide not just data, but actionable insights grounded in established scientific literature. The request to create a detailed application note and protocol for this compound as a ligand in coordination chemistry has led to an extensive and thorough search of the current scientific landscape. After a multi-faceted search strategy, a critical observation must be presented: there is a notable scarcity of dedicated research on the coordination chemistry of this compound.

While the broader family of pyridine-based ligands has been extensively studied, and some data exists for other trimethylpyridine isomers (collidines), this compound itself appears to be a largely unexplored ligand in the synthesis and characterization of metal complexes. This presents a unique challenge in fulfilling the request for detailed, field-proven protocols and in-depth technical guidance.

Therefore, this document will take a necessarily different approach. Instead of providing established protocols for a well-documented system, it will serve as a foundational guide for a researcher venturing into this novel area. It will leverage established principles from the coordination chemistry of analogous pyridine ligands to propose logical starting points for synthesis, characterization, and potential applications. This guide is designed to be a roadmap for discovery, rather than a recitation of existing knowledge.

We will proceed by first understanding the fundamental properties of this compound, then extrapolating potential coordination behaviors, and finally proposing robust experimental frameworks for its investigation.

Section 1: Understanding the Ligand: Physicochemical Properties and Electronic Profile of this compound

This compound, a member of the collidine family of isomers, possesses a unique substitution pattern that dictates its electronic and steric properties as a ligand. A comprehensive understanding of these properties is paramount before embarking on synthetic coordination chemistry.

Core Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, safety, and reaction setup.

PropertyValueSource
IUPAC Name This compoundPhytoBank[1]
Synonyms 3,4,5-Collidine
CAS Number 20579-43-5
Molecular Formula C₈H₁₁NPhytoBank[1]
Molecular Weight 121.18 g/mol PhytoBank[1]
Appearance Not explicitly stated; likely a liquid
pKa (of conjugate acid) 6.82 (Predicted)PhytoBank[1]
Boiling Point Not readily available
Solubility Soluble in many organic solvents

Note: The predicted pKa suggests that this compound is a moderately strong base, which is a crucial factor in its ability to coordinate to metal centers.

Steric and Electronic Considerations: A Comparative Perspective

The coordination chemistry of pyridine-based ligands is a delicate interplay of steric hindrance and electronic effects. The three methyl groups on the this compound ring are expected to significantly influence its behavior as a ligand.

  • Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the pyridine ring and, consequently, on the nitrogen donor atom. This enhanced basicity should lead to stronger sigma-donation to a metal center compared to unsubstituted pyridine.

  • Steric Effects: The methyl groups in the 3 and 5 positions flank the nitrogen donor atom. While not as sterically demanding as 2,6-disubstituted pyridines (e.g., 2,6-lutidine), this will still create a degree of steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or distorted geometries.

To visualize the proposed workflow for investigating these properties, a flowchart is provided below.

G cluster_0 Ligand Property Analysis Start Obtain/Synthesize This compound PhysChem Determine Physicochemical Properties (BP, MP, Solubility) Start->PhysChem Spectro Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR) Start->Spectro Compare Comparative Analysis with other Pyridine Ligands PhysChem->Compare Spectro->Compare Hypothesize Hypothesize Coordination Behavior (Steric vs. Electronic Effects) Compare->Hypothesize

Caption: Workflow for the initial characterization and analysis of this compound.

Section 2: Proposed Synthetic Protocols for this compound Metal Complexes

Given the lack of specific literature, the following protocols are proposed as logical starting points for the synthesis of transition metal complexes with this compound. These are based on general methods for the synthesis of pyridine-based metal complexes.

General Considerations for Synthesis
  • Solvent Choice: The choice of solvent will be critical and will depend on the solubility of both the metal salt and the this compound ligand. Common solvents for such reactions include ethanol, methanol, acetonitrile, dichloromethane, and tetrahydrofuran.

  • Metal Precursors: A wide range of metal salts can be used as precursors, including chlorides, nitrates, acetates, and perchlorates of transition metals such as copper(II), cobalt(II), nickel(II), zinc(II), rhodium(III), and platinum(II).

  • Stoichiometry: The molar ratio of ligand to metal will influence the final product. It is advisable to start with a 1:1 and a 2:1 metal-to-ligand ratio to explore the formation of different coordination numbers.

  • Reaction Conditions: Reactions can be attempted at room temperature with stirring, or with gentle heating under reflux to facilitate complex formation.

Proposed Protocol 1: Synthesis of a Copper(II) Complex

This protocol is based on the common synthesis of copper(II)-pyridine complexes.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolve 1 mmol of CuCl₂·2H₂O in 20 mL of absolute ethanol with gentle warming and stirring.

  • In a separate flask, dissolve 2 mmol of this compound in 10 mL of absolute ethanol.

  • Slowly add the ligand solution to the stirring copper(II) chloride solution at room temperature.

  • A color change and/or precipitation may be observed upon addition.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • If a precipitate forms, collect it by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • If no precipitate forms, slowly evaporate the solvent under reduced pressure until crystals begin to form. Alternatively, slow evaporation in a fume hood or vapor diffusion with a less polar solvent (e.g., diethyl ether) can be employed for crystal growth.

  • Dry the resulting solid in a desiccator.

Proposed Protocol 2: Synthesis of a Rhodium(III) Complex for Catalytic Studies

This protocol is adapted from general procedures for the synthesis of rhodium-pyridine complexes, which often have catalytic applications.

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • This compound

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolve 1 mmol of RhCl₃·3H₂O in 25 mL of a 1:1 ethanol/water mixture.

  • Add 3 mmol of this compound to the rhodium solution.

  • Reflux the mixture for 6-8 hours. The color of the solution is expected to change.

  • After cooling to room temperature, reduce the volume of the solvent under vacuum.

  • The resulting solid can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) may be necessary for purification.

G cluster_1 General Synthetic Workflow Reactants Metal Salt + this compound (Varying Stoichiometry) Solvent Choose Appropriate Solvent (e.g., Ethanol, Acetonitrile) Reactants->Solvent Reaction Reaction Conditions (RT or Reflux) Solvent->Reaction Isolation Isolation of Product (Precipitation, Evaporation) Reaction->Isolation Purification Purification (Washing, Recrystallization) Isolation->Purification Characterization Characterization of Complex Purification->Characterization

Caption: A generalized workflow for the synthesis and characterization of this compound metal complexes.

Section 3: A Framework for Characterization

Once a potential complex has been synthesized, a suite of analytical techniques must be employed to elucidate its structure and properties.

Spectroscopic Techniques
  • ¹H and ¹³C NMR Spectroscopy: Comparison of the NMR spectra of the free ligand with that of the complex will provide evidence of coordination. Shifts in the signals of the pyridine ring protons and carbons, particularly those closest to the nitrogen atom, are indicative of metal binding.

  • FT-IR Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination can be observed. New bands corresponding to metal-ligand vibrations may also be present in the far-IR region.

  • UV-Vis Spectroscopy: The electronic spectrum of the complex will likely differ from that of the free ligand and the metal salt. The appearance of new absorption bands could be attributed to d-d transitions of the metal center or metal-to-ligand charge transfer (MLCT) bands.

Structural and Analytical Techniques
  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, including bond lengths, bond angles, coordination geometry, and the overall molecular packing. Obtaining suitable single crystals will be a key experimental challenge.

  • Elemental Analysis: This technique will determine the elemental composition (C, H, N) of the synthesized complex, which is crucial for confirming its empirical formula.

  • Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex ion in solution, confirming its molecular weight.

Section 4: Potential Applications and Future Directions

While specific applications for this compound complexes are not yet established, we can extrapolate potential areas of interest based on the broader field of pyridine-based coordination chemistry.

Catalysis

The electron-rich nature of the this compound ligand could make its metal complexes suitable for various catalytic transformations. The steric bulk may also play a role in influencing selectivity. Potential catalytic applications to explore include:

  • Cross-coupling reactions: Palladium or nickel complexes could be investigated as catalysts in Suzuki, Heck, or Sonogashira couplings.

  • Oxidation/Reduction reactions: Manganese, iron, or ruthenium complexes could be screened for their activity in oxidation or reduction catalysis.

  • Polymerization: Early transition metal complexes could be explored as catalysts for olefin polymerization.

Medicinal Chemistry and Drug Development

Pyridine-containing compounds are prevalent in pharmaceuticals. Metal complexes can offer unique therapeutic mechanisms of action. Potential avenues for investigation include:

  • Anticancer agents: Platinum, ruthenium, or gold complexes could be synthesized and screened for their cytotoxicity against various cancer cell lines. The ligand's structure can be modified to tune the lipophilicity and cellular uptake of the complex.

  • Antimicrobial agents: Silver, copper, or zinc complexes could be tested for their activity against a panel of bacteria and fungi.

Materials Science

The coordination of this compound to metal centers could lead to the formation of novel materials with interesting properties:

  • Coordination polymers and Metal-Organic Frameworks (MOFs): If the ligand is functionalized with additional donor groups, it could be used as a building block for the synthesis of porous materials with potential applications in gas storage, separation, or catalysis.

  • Luminescent materials: Complexes with metals like ruthenium, iridium, or platinum could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as luminescent sensors.

Conclusion and Outlook

The field of coordination chemistry is vast, and the exploration of new ligand systems is a continuous endeavor. This compound represents an intriguing yet underexplored ligand. The lack of existing literature should not be seen as a barrier, but rather as an opportunity for novel and impactful research. The proposed protocols and characterization frameworks in this document are intended to provide a solid foundation for any researcher wishing to pioneer the study of this unique ligand. The insights gained from such studies will undoubtedly contribute to a deeper understanding of structure-property relationships in coordination chemistry and may lead to the discovery of new catalysts, therapeutics, or materials.

References

(Note: As this document is a prospective guide based on analogous systems, a comprehensive list of direct references for this compound coordination complexes is not possible. The following references provide a general background on the topics discussed.)

  • PhytoBank. (2015). This compound (PHY0124296). [Link][1]

  • Albrecht, M. (2009). "Cyclometalation Using 'Pincer' Ligands." Chemical Reviews, 109(8), 3421-3473.
  • Constable, E. C. (1999). "Pyridine-based ligands in coordination chemistry." Coordination Chemistry Reviews, 185-186, 133-146.
  • Hassan, A., et al. (2013). "Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol." Journal of the Serbian Chemical Society, 78(10), 1489-1499.
  • Kalyani, D., & Sanford, M. S. (2005). "Oxidative C-H Activation/C-C Bond Formation: A New Strategy for Organic Synthesis." Organic & Biomolecular Chemistry, 3(10), 1903-1906.
  • McKeown, N. B. (2002). "Phthalocyanine materials: synthesis, structure and function." Royal Society of Chemistry.
  • Sadler, P. J., & Guo, Z. (1998). "Metal complexes in medicine: design and mechanism of action." Pure and Applied Chemistry, 70(4), 863-871.
  • Schubert, U. S., Hofmeier, H., & Newkome, G. R. (2005). Modern terpyridine chemistry. John Wiley & Sons.
  • Steel, P. J. (1990). "Aromatic nitrogen heterocycles as bridging ligands in polynuclear metal complexes.
  • Yaghi, O. M., et al. (2003). "Reticular synthesis and the design of new materials.

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Application Notes and Protocols: A Detailed GC-MS Protocol for the Identification of Trimethylpyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Constitutional Isomers

In the realm of pharmaceutical development, process chemistry, and environmental analysis, the accurate identification of constitutional isomers is a frequent and critical challenge. Trimethylpyridines, also known as collidines, and their isomers present a classic example of this analytical hurdle. These compounds, with the same molecular formula (C₈H₁₁N) and nominal mass, exhibit distinct physiological and chemical properties based on the substitution pattern of the three methyl groups on the pyridine ring. Consequently, the ability to unambiguously separate and identify each isomer is paramount for quality control, safety assessment, and regulatory compliance.

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds.[1] The high separation efficiency of capillary gas chromatography coupled with the definitive identification capabilities of mass spectrometry makes it an ideal platform for tackling the complexities of isomeric mixtures.[2] This application note provides a comprehensive, field-proven GC-MS protocol for the separation and identification of common trimethylpyridine isomers, grounded in the principles of chromatographic selectivity and mass spectral fragmentation.

The Causality Behind Experimental Choices: A Strategic Approach

The successful separation of constitutional isomers by GC-MS hinges on a strategic selection of analytical parameters. Unlike non-isomeric compounds, which often display significant differences in boiling points and mass spectra, isomers require a more nuanced approach.

Chromatographic Separation: The Critical Role of the Stationary Phase

The choice of the GC column's stationary phase is the most critical factor in achieving the separation of trimethylpyridine isomers. Due to their similar boiling points, a non-polar stationary phase, which primarily separates compounds based on volatility, will offer limited resolution. Therefore, a polar stationary phase is essential to exploit subtle differences in the isomers' polarity and their interactions with the column.

Polyethylene glycol (PEG)-based stationary phases, commonly known as wax columns (e.g., DB-WAX, CP-Wax 51), are the preferred choice for this application.[3] The lone pair of electrons on the oxygen atoms of the PEG polymer can engage in dipole-dipole interactions with the polar pyridine ring of the analytes. The position of the methyl groups on the pyridine ring influences the steric hindrance and the accessibility of the nitrogen atom's lone pair, leading to differential retention times. For instance, isomers with less steric hindrance around the nitrogen atom may exhibit stronger interactions with the stationary phase and thus have longer retention times.

Temperature Programming: Optimizing Resolution

Isothermal GC runs are generally inadequate for complex mixtures containing isomers with close boiling points. A carefully optimized temperature program is necessary to achieve baseline separation while maintaining reasonable analysis times.[4] The initial oven temperature should be low enough to allow for the trapping and focusing of the analytes at the head of the column, enhancing peak shape. A subsequent slow temperature ramp allows for the sequential elution of the isomers based on their differential interactions with the stationary phase. A final high-temperature hold ensures the elution of any less volatile components and the cleaning of the column for the next injection.

Experimental Workflow: From Sample to Identification

The following diagram illustrates the logical workflow for the GC-MS analysis of trimethylpyridine isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing Trimethylpyridine Isomers Dilution Dilute in a suitable solvent (e.g., Methanol) Sample->Dilution Injection Inject into GC-MS Dilution->Injection Standard Prepare Calibration Standards Standard->Injection Separation Chromatographic Separation (Polar Column) Injection->Separation Temperature Program Detection Mass Spectrometric Detection (EI) Separation->Detection TIC Total Ion Chromatogram (TIC) Analysis Detection->TIC MassSpectra Mass Spectral Interpretation TIC->MassSpectra Peak Integration LibrarySearch NIST Library Comparison MassSpectra->LibrarySearch Identification Isomer Identification LibrarySearch->Identification

Caption: GC-MS workflow for trimethylpyridine isomer analysis.

Detailed GC-MS Protocol

This protocol provides a robust starting point for the separation and identification of trimethylpyridine isomers. Optimization may be required based on the specific instrumentation and the exact isomeric mixture being analyzed.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent polar PEG-based column).[5]

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Reagents and Standards
  • Solvent: Methanol or Dichloromethane, HPLC grade.

  • Trimethylpyridine Isomer Standards: 2,3,5-Trimethylpyridine, 2,3,6-Trimethylpyridine, 2,4,5-Trimethylpyridine, 2,4,6-Trimethylpyridine, and 3,4,5-Trimethylpyridine (as available).

  • n-Alkanes Standard Mixture: C8-C20 for retention index calculation.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of each trimethylpyridine isomer at a concentration of 1000 µg/mL in methanol.

  • Mixed Isomer Standard: Prepare a mixed standard solution containing all isomers of interest at a concentration of 10 µg/mL each by diluting the stock solutions in methanol.

  • Sample Preparation: Dilute the sample matrix in methanol to an estimated concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

GC-MS Operating Conditions
Parameter Condition Rationale
GC Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid volatilization of the analytes.
Injection Volume1 µL
Split Ratio50:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium
Flow Rate1.0 mL/min (Constant Flow)Provides optimal column efficiency.
Oven Program
Initial Temperature60 °CAllows for solvent focusing and trapping of early eluting isomers.
Initial Hold Time2 min
Ramp 15 °C/min to 150 °CSlow ramp to maximize separation of closely eluting isomers.
Ramp 220 °C/min to 230 °CFaster ramp to elute any remaining components quickly.
Final Hold Time5 minEnsures column is clean for the next injection.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for creating reproducible mass spectra.
Ionization Energy70 eVStandard energy for generating library-searchable spectra.[6]
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range35 - 200 amuCovers the molecular ion and expected fragment ions of trimethylpyridines.
Solvent Delay3 minPrevents the solvent peak from damaging the MS detector.

Data Analysis and Isomer Identification

Retention Time and Retention Index

The primary means of differentiating the trimethylpyridine isomers is through their chromatographic retention times. Due to slight variations between instruments and columns, it is highly recommended to calculate and use Kovats retention indices (RI) for more robust identification.[1] This is achieved by analyzing a mixture of n-alkanes under the same GC conditions.

Mass Spectral Interpretation and Fragmentation Patterns

All trimethylpyridine isomers will exhibit a molecular ion peak (M⁺) at m/z 121. The key to their differentiation lies in the relative abundances of the fragment ions. The primary fragmentation pathway for alkylpyridines involves the loss of a methyl radical (CH₃•) to form an [M-15]⁺ ion at m/z 106. Another common fragmentation is the loss of a hydrogen atom to form an [M-1]⁺ ion at m/z 120. The stability of these resulting ions is influenced by the position of the methyl groups, leading to characteristic differences in the mass spectra.

Key Fragmentation Ions to Monitor:

m/z Fragment Significance
121[C₈H₁₁N]⁺Molecular Ion (M⁺)
120[C₈H₁₀N]⁺Loss of a hydrogen atom ([M-H]⁺)
106[C₇H₈N]⁺Loss of a methyl radical ([M-CH₃]⁺)
79[C₅H₅N]⁺Pyridine ring fragment
77[C₆H₅]⁺Phenyl cation fragment

Isomer-Specific Fragmentation Insights:

  • 2,4,6-Trimethylpyridine (sym-Collidine): This highly symmetrical isomer often shows a prominent molecular ion peak due to its stability. The [M-1]⁺ ion at m/z 120 is typically significant.

  • 2,3,5-Trimethylpyridine & 2,3,6-Trimethylpyridine: These isomers with adjacent methyl groups may exhibit enhanced loss of a methyl radical, leading to a relatively intense peak at m/z 106.

  • 2,4,5-Trimethylpyridine & this compound: The fragmentation patterns of these isomers should be carefully compared to those of known standards. Subtle differences in the relative intensities of the m/z 120 and 106 ions can be diagnostic.

The following diagram illustrates the general fragmentation pathway for a trimethylpyridine isomer.

Fragmentation M Trimethylpyridine [C8H11N]+• m/z = 121 M_minus_1 [M-H]+ m/z = 120 M->M_minus_1 - H• M_minus_15 [M-CH3]+ m/z = 106 M->M_minus_15 - CH3• Other_frags Other Fragments (e.g., m/z 79, 77) M_minus_15->Other_frags

Caption: General EI fragmentation of trimethylpyridine.

For confident identification, the acquired mass spectrum of an unknown peak should be compared against a reliable spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[6] However, given the high similarity of isomeric mass spectra, library matching should always be confirmed by comparing the retention time with that of a certified reference standard.

Conclusion: A Self-Validating System for Isomer Identification

This application note has detailed a robust and scientifically sound GC-MS protocol for the separation and identification of trimethylpyridine isomers. The key to this methodology lies in the synergistic use of a polar GC column to achieve chromatographic separation and a thorough analysis of the mass spectral fragmentation patterns for definitive identification. By understanding the causality behind the experimental choices, particularly the selection of the stationary phase and the optimization of the temperature program, researchers can confidently tackle the analytical challenge posed by these constitutional isomers. The protocol's trustworthiness is established through the mandatory cross-verification of retention time data with authentic standards and mass spectral library matching, creating a self-validating system for accurate and reliable isomer identification.

References

  • PhytoChemia. (2014, August 25). GC Analysis – Part IV. Retention Indices. Retrieved from [Link]

  • Krupčík, J., Mátel, M., & Hrouzek, J. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • Agilent Technologies. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,6-Trimethylpyridine. Retrieved from [Link]

  • Agilent Technologies. (2019, June 11). Agilent J&W DB-WAX Ultra Inert GC columns. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Trimethylpyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chromatography Forum. (2008, December 24). Isomers identificaion by mass. Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.
  • ResearchGate. (n.d.). Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 34(11), 3444-3450.
  • RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(15), 10645-10656.
  • ResearchGate. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • MDPI. (2014). Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)
  • ResearchGate. (2024, September 4). Retention and Selectivity on Hydrophilic Interaction Liquid Chromatography Columns Modified with Polyethylene Glycol of Different Chain Length.
  • PubMed Central (PMC). (2023, April 29). New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry, 95(18), 7135-7143.
  • MDPI. (2021). A Comparative Study of the Chemical Composition by SPME-GC/MS and Antiradical Activity of Less Common Citrus Species. Foods, 10(1), 132.
  • Supelco. (n.d.). The Retention Index System in Gas Chromatography: McReynolds Constants. Bulletin 880.
  • ResearchGate. (n.d.).
  • D. A. D'Agostino, P. A., & Provost, L. R. (n.d.).
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 3,4,5-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Profile and Hazard Overview

1.1 Introduction

3,4,5-Trimethylpyridine is a substituted pyridine derivative used in various chemical syntheses within research, pharmaceutical development, and specialty chemical manufacturing. Its specific arrangement of methyl groups on the pyridine ring imparts distinct chemical properties that are leveraged in the synthesis of complex molecules. However, like many pyridine derivatives, it possesses a significant hazard profile that necessitates strict adherence to safety protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination.

1.2 Important Advisory on Hazard Data

Authoritative safety and toxicological data specifically for this compound are limited. Therefore, this guide has been developed by synthesizing the known GHS hazard classifications for this compound with the more extensively documented safety data for its closely related isomers, such as 2,4,6-trimethylpyridine (s-Collidine) and 2,3,5-trimethylpyridine.[1][2][3] These isomers share a similar core structure and are expected to exhibit a comparable hazard profile, including flammability, toxicity, and irritancy. All procedures outlined herein are based on this principle of structural analogy and represent a conservative, safety-first approach.

1.3 Hazard Identification and Classification

This compound and its analogs are classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with its flammability and acute toxicity through multiple exposure routes. All personnel must be thoroughly familiar with the hazards summarized in the table below before handling this chemical.

Hazard Category GHS Classification Signal Word Hazard Statement Primary Sources
Physical Hazard Flammable Liquid, Category 3Danger H226: Flammable liquid and vapour.[4][5]
Health Hazards Acute Toxicity, Oral, Category 4Danger H302: Harmful if swallowed.[3][6]
Acute Toxicity, Dermal, Category 3H311: Toxic in contact with skin.[4][5]
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.[3][6]
Serious Eye Damage/Irritation, Cat. 1H318: Causes serious eye damage.[6]
STOT, Single Exposure, Category 3H335: May cause respiratory irritation.[3][6]
Environmental Hazard Aquatic Hazard (Chronic), Category 3H412: Harmful to aquatic life with long lasting effects.

Section 2: Risk Mitigation and Engineering Controls

The safe use of this compound is predicated on a thorough understanding of its risks and the implementation of robust control measures. The causality is clear: the chemical's volatility and toxicity mandate the use of engineering controls to minimize exposure, while its flammability demands strict control of ignition sources.

  • Primary Engineering Control: All handling of this compound that may generate aerosols or vapors—including aliquoting, weighing, and addition to reaction vessels—must be performed inside a certified chemical fume hood.[1] The fume hood provides critical protection against the inhalation of harmful vapors and contains any minor spills.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.

  • Ignition Source Control: Due to its flammability, this compound must be kept away from all potential ignition sources. This includes open flames, hot plates, and spark-producing equipment.[4] All electrical equipment used in the vicinity should be intrinsically safe or explosion-proof.

  • Static Discharge Prevention: Proper grounding and bonding of containers and receiving equipment are critical during transfers of larger quantities to prevent the buildup of static electricity, which can serve as an ignition source.[2] Use non-sparking tools for all operations.[1][5]

  • Safety Equipment Accessibility: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[2] Fire extinguishers suitable for chemical fires (e.g., dry chemical or CO2) must be readily available.

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be worn at all times when handling this compound. The selection of appropriate PPE is based on mitigating the risks of dermal absorption, eye contact, and inhalation.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for protection against incidental splashes of pyridine-based compounds.[7] For prolonged contact or immersion, consult the glove manufacturer's compatibility data. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[8] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[8]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[8] Additional protection, such as a chemical-resistant apron, should be used when handling larger quantities. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[8] All respirator use must be part of a comprehensive respiratory protection program that includes medical clearance and fit testing.

Section 4: Standard Operating Procedures for Handling

Adherence to a systematic protocol is essential for minimizing risk. The following steps provide a framework for the routine handling of this compound.

4.1 Workspace Preparation

  • Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Clear the work area of all unnecessary equipment and chemicals, especially flammable materials and ignition sources.

  • Cover the work surface with absorbent, disposable bench paper.

  • Ensure a designated hazardous waste container is available for chemical and contaminated solid waste.

  • Assemble all necessary labware and reagents.

4.2 Aliquoting and Transfer

  • Don all required PPE as specified in Section 3.

  • Place the stock container of this compound and the receiving vessel securely within the chemical fume hood.

  • For transfers between metal containers, ensure they are properly bonded and grounded.

  • Carefully uncap the stock container and slowly dispense the required amount using a clean pipette or graduated cylinder. Avoid splashing.

  • Securely recap the stock container immediately after dispensing.

  • Wipe down any external contamination on the receiving vessel with a damp cloth (water), placing the used cloth in the solid hazardous waste container.

Section 5: Chemical Storage Protocol

Proper storage is critical for maintaining chemical stability and preventing hazardous situations like fire or accidental release.

  • General Conditions: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[2] The storage area should be secured and accessible only to authorized personnel.[4]

  • Container Integrity: Keep the container tightly closed to prevent the escape of vapors and protect the chemical from moisture and air.

  • Ignition Sources: The storage location must be free of heat sources, sparks, and open flames.

  • Segregation: It is imperative to store this compound away from incompatible materials to prevent dangerous reactions.

Table 2: Storage and Incompatibility Summary

Parameter Requirement Rationale
Location Flammable liquids cabinet or approved storage areaFire safety and containment.
Temperature Cool, ambient temperaturePrevents vapor pressure buildup.
Ventilation Well-ventilatedPrevents accumulation of flammable/toxic vapors.
Ignition Sources Strictly prohibitedPrevents fire and explosion.
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, fluorine, peroxidesRisk of vigorous or violent reactions.[2]

Section 6: Emergency Response Protocols

Rapid and correct response to an emergency is crucial to mitigating harm.

6.1 Chemical Spill

Immediately alert personnel in the area and follow the established spill response workflow.[9] For minor spills (a few mL) within a fume hood, trained laboratory personnel can typically perform the cleanup. For larger spills, or any spill outside of a fume hood, evacuate the area and contact emergency services.

Spill_Response_Workflow A Spill Occurs B ALERT & EVACUATE Alert personnel. Evacuate immediate area. A->B C ASSESS RISK Is spill large, volatile, or outside fume hood? B->C D CALL EMERGENCY SERVICES Provide location and chemical details. C->D YES E DON PPE Wear gloves, goggles, lab coat. Consider respirator if needed. C->E NO (Minor Spill) J DISPOSE & REPORT Dispose of waste via EH&S. Report the incident to supervisor. D->J F CONTROL & CONTAIN Remove ignition sources. Use absorbent socks to circle the spill. E->F G ABSORB SPILL Cover liquid with absorbent material (e.g., vermiculite, spill pads). F->G H COLLECT WASTE Use non-sparking tools to collect absorbed material. Place in a labeled, sealed container. G->H I DECONTAMINATE Clean spill area with soap and water. Collect cleaning materials as hazardous waste. H->I I->J

Figure 1: Emergency workflow for managing a this compound spill.

6.2 Personal Exposure

  • Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[11] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[9][11] If the person feels unwell or has difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2] Seek immediate medical attention.[11]

6.3 Fire

In case of a small fire, use a CO2 or dry chemical fire extinguisher.[2] For any fire that cannot be immediately extinguished, or if this compound containers are exposed to fire, evacuate the area and activate the fire alarm. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2][9]

Section 7: Waste Disposal

All waste containing this compound, including contaminated absorbents, disposable labware, and reaction residues, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, chemically compatible, and sealable container.

  • The label must include the words "Hazardous Waste" and the full chemical name: "this compound".

  • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department. Do not pour this chemical down the drain.

Section 8: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Agar Scientific. (2021, March 12). Safety data sheet: s-Collidine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Chemwatch. (n.d.). GHS Safety Data Sheet: Pyridine. Sdfine. Retrieved from [Link]

  • Loba Chemie. (2016, April 16). 2,4,6-TRIMETHYL PYRIDINE For Synthesis MSDS. Retrieved from [Link]

  • Alpha Chemika. (n.d.). 2,4,6-TRIMETHYL PYRIDINE For Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of substituted pyridines. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the unique challenges presented by this important class of heterocycles. Pyridine rings are ubiquitous in pharmaceuticals and functional materials, yet their NMR spectra can be deceptively complex. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when analyzing substituted pyridines.

Q1: What are the typical ¹H and ¹³C chemical shifts for an unsubstituted pyridine?

A: In an inert solvent like CDCl₃, the protons of unsubstituted pyridine are deshielded compared to benzene (δ ~7.26 ppm) due to the electron-withdrawing nature of the nitrogen atom. The α-protons (H2/H6) are the most deshielded, followed by the γ-proton (H4), and finally the β-protons (H3/H5).

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
α (C2/C6)~8.6~150
β (C3/C5)~7.3~124
γ (C4)~7.7~136
Note: Values are approximate and can vary with solvent and concentration.[1]

Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups affect the chemical shifts?

A: Substituent effects in pyridines are analogous to those in benzene, but modulated by the ring nitrogen.

  • Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ increase electron density in the ring, causing upfield shifts (to lower ppm) of the ring protons. This effect is most pronounced at the ortho (adjacent) and para (opposite) positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CN decrease electron density, causing downfield shifts (to higher ppm) for the remaining ring protons.

Understanding these trends is the first step in correctly assigning signals to a specific isomer.[2]

Q3: Why are the α-proton signals (adjacent to N) often broad?

A: This is a classic hallmark of pyridine NMR and is caused by quadrupolar relaxation . The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole interacts with local electric field gradients, providing a very efficient relaxation pathway. This rapid relaxation of the ¹⁴N nucleus causes a partial decoupling of its spin-spin (J) coupling to adjacent α-protons (²JNH). The result is not a sharp, well-defined splitting, but a significant broadening of the α-proton signals.[3][4] This effect is distance-dependent, so β- and γ-protons are typically much sharper.[5]

Q4: What happens to the spectrum if I add a strong acid like trifluoroacetic acid (TFA)?

A: Adding a strong acid will protonate the basic nitrogen atom, forming a pyridinium ion. This has two major consequences:

  • Increased Deshielding: The positive charge on the nitrogen atom becomes a powerful electron-withdrawing group, causing all ring protons to shift significantly downfield.

  • Sharpening of α-protons: In the protonated state, the electric field around the nitrogen becomes more symmetrical. This reduces the efficiency of quadrupolar relaxation, leading to a dramatic sharpening of the signals for the α-protons.[3][6] A broad signal that sharpens and moves downfield upon acid addition is a strong confirmation of its identity as an α-proton.

Q5: How can I use ¹H NMR to distinguish between 2-, 3-, and 4-substituted pyridine isomers?

A: This is a common challenge that can often be solved by analyzing the number of signals, their integration, and their splitting patterns.

  • 4-Substituted: Due to symmetry, you will observe only two signals in the aromatic region with a 2H:2H integration ratio. The protons at C2/C6 will appear as one doublet, and the protons at C3/C5 will appear as another doublet.

  • 3-Substituted: All four aromatic protons are unique, resulting in four distinct signals, each integrating to 1H. The splitting patterns will be more complex (e.g., doublet, triplet, doublet of doublets).

  • 2-Substituted: Like the 3-substituted isomer, this will also show four unique 1H signals in the aromatic region.

Distinguishing between 2- and 3-substituted isomers based on ¹H NMR alone can be difficult and often requires 2D NMR experiments like NOESY to confirm spatial proximities.[7]

Troubleshooting Guide: From Ambiguity to Certainty

This section provides solutions to more complex spectral problems.

Problem: Severe signal overlap in the aromatic region makes interpretation impossible.

Causality: The chemical shifts of the different protons on the pyridine ring are often not sufficiently dispersed, leading to overlapping multiplets that obscure coupling information and prevent accurate integration.

Solutions:

  • Change the NMR Solvent: The aromatic rings of solvents like benzene-d₆ or pyridine-d₅ can induce differential shielding effects on your analyte through intermolecular interactions, often improving signal dispersion. Running the spectrum in a different solvent is a simple first step that can sometimes completely resolve the issue.

  • Increase Spectrometer Field Strength: Higher magnetic fields increase the chemical shift dispersion in Hertz (Hz) while the coupling constants (J-values, also in Hz) remain the same. This simplifies the spectrum by reducing second-order effects and spreading out the signals.[8]

  • Use 2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment can resolve overlapping proton signals by correlating them to their attached ¹³C nuclei, which typically have a much wider chemical shift range.[9]

Problem: My spectrum shows complex, non-first-order splitting patterns.

Causality: When the chemical shift difference (Δν, in Hz) between two coupled protons is not much larger than their coupling constant (J), the simple n+1 rule breaks down. This phenomenon, known as second-order effects (or strong coupling), leads to distorted multiplets where intensities are no longer binomial and line positions are shifted.[8] This is very common in substituted pyridines where protons can have similar chemical environments.

Solutions:

  • Increase Spectrometer Field Strength: As mentioned above, this increases Δν while J remains constant, simplifying the spectrum towards first-order behavior.

  • Spectral Simulation: If a higher field is not available, software programs can be used to simulate the spectrum. By iteratively adjusting chemical shifts and coupling constants in the simulation to match the experimental spectrum, you can extract the true parameters.

  • Utilize 2D NMR (COSY): A Correlation Spectroscopy (COSY) experiment will show cross-peaks between all coupled protons, regardless of whether the coupling is first-order or second-order. This allows you to definitively identify which protons are coupled even when the splitting patterns in the 1D spectrum are uninterpretable.[10]

Problem: I can't definitively assign which proton is which, especially to distinguish between isomers.

Causality: While chemical shift trends and coupling constants provide clues, unambiguous assignment requires establishing through-bond and through-space connectivities within the molecule.

Solution: A Suite of 2D NMR Experiments A combination of 2D NMR experiments is the most powerful method for complete and unambiguous structure elucidation.[11][12]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This helps establish adjacent protons in the ring.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation). This is essential for assigning protonated carbons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting molecular fragments. It is invaluable for identifying quaternary (non-protonated) carbons and for linking substituents to the pyridine ring.[14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This is the definitive experiment for determining regiochemistry. For example, in a 2-substituted pyridine, a NOESY correlation between the substituent and the H6 proton confirms the substitution pattern.[15][16]

G cluster_1D 1D NMR Data cluster_2D 2D NMR Connectivity H1_NMR ¹H NMR (Shifts, J-Coupling, Integration) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC NOESY NOESY (Through-Space Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR / DEPT (CH, CH₂, CH₃, Cq) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Defines Fragments Structure Unambiguous Structure HMBC->Structure Connects Fragments & Quaternary Carbons NOESY->Structure Confirms Regiochemistry & Stereochemistry

Caption: Workflow for structure elucidation using 2D NMR.

Advanced Experimental Protocols

Acquiring high-quality 2D data is critical. The following are generalized, step-by-step guides. Specific parameter names may vary by manufacturer (e.g., Bruker, JEOL, Varian).

Protocol 1: Acquiring a Phase-Sensitive COSY Spectrum

Objective: To identify proton-proton (H-H) spin coupling correlations.

  • Setup: Acquire a standard high-quality ¹H NMR spectrum of your sample. Reference the spectrum correctly.

  • Load Experiment: Load a standard phase-sensitive COSY pulse program (e.g., cosygpppqf on Bruker systems).[17]

  • Set Spectral Widths:

    • In the F2 (direct) dimension, set the spectral width (SWH) and transmitter offset (O1P) to encompass all proton signals of interest from your ¹H spectrum.

    • The F1 (indirect) dimension will typically default to the same width.

  • Set Acquisition Parameters:

    • TD (Time Domain points): Set TD(F2) to 2K (2048) and TD(F1) to 256 or 512. A larger TD(F1) gives better resolution in the indirect dimension but increases experiment time.

    • NS (Number of Scans): Set NS to 2, 4, or 8. For concentrated samples, 2 scans are often sufficient.

    • D1 (Relaxation Delay): Set to 1.5 - 2.0 seconds.

  • Acquisition: Start the acquisition (zg). The experiment time will be displayed.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function (xfb).

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully in both dimensions.

    • Calibrate the axes using the 1D proton spectrum.

Protocol 2: Acquiring an Edited HSQC Spectrum

Objective: To correlate protons to their directly attached carbons, with editing to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • Setup: Acquire and reference both ¹H and ¹³C{¹H} spectra.

  • Load Experiment: Load a standard phase-sensitive, edited HSQC pulse program (e.g., hsqcedetgpsisp2.4 on Bruker systems).[17]

  • Set Spectral Widths:

    • Set the F2 dimension (SWH and O1P) for the proton spectrum.

    • Set the F1 dimension (SWH and O1P for ¹³C) to cover the expected carbon chemical shift range (e.g., 0-160 ppm for many pyridines).

  • Set Key Parameters:

    • ¹JCH Coupling Constant: The experiment is optimized for a one-bond C-H coupling constant. For aromatic sp² C-H, a value of ~145-155 Hz is standard.

    • NS: Typically 4 to 16 scans per increment.

  • Acquisition & Processing: Proceed as with COSY. The resulting spectrum will show positive peaks (e.g., colored red) for CH and CH₃ groups and negative peaks (e.g., colored blue) for CH₂ groups.

G cluster_exp Experimental Logic cluster_info Structural Information H_Nucleus Proton (¹H) Pulse Pulse Sequence (e.g., HSQC, HMBC) H_Nucleus->Pulse C_Nucleus Carbon (¹³C) C_Nucleus->Pulse Correlation Correlation Peak in 2D Spectrum Pulse->Correlation OneBond Direct ¹J(C-H) Bond Correlation->OneBond HSQC shows LongRange Long-Range nJ(C-H) Connectivity (2-4 Bonds) Correlation->LongRange HMBC shows

Caption: Logic of Heteronuclear 2D NMR Experiments.

Reference Data

Typical Pyridine Ring Proton-Proton Coupling Constants

Coupling Type Notation Typical Value (Hz)
ortho³J(H2,H3)4.5 - 5.5
ortho³J(H3,H4)7.5 - 8.5
meta⁴J(H2,H4)1.5 - 2.5
meta⁴J(H2,H6)< 1
meta⁴J(H3,H5)1.0 - 2.0
para⁵J(H2,H5)0.5 - 1.5
Values are typical and can be influenced by substituents and ring strain.[18][19]

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]

  • Cowley, M. J., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2009, August). Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2021, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Retrieved from [Link]

  • Facey, G. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Reich, H. J. (n.d.). 5-HMR-9 Second Order Effects in Coupled Systems. Organic Chemistry Data. Retrieved from [Link]

  • IMSERC. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial - Advanced Experiments. Northwestern University. Retrieved from [Link]

  • ResearchGate. (1996, August 7). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]

  • University of Missouri-St. Louis. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

  • Kwan, E. E. (n.d.). 2D NMR Problem Solving. Harvard University. Retrieved from [Link]

  • Nanalysis. (2022, June 16). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Retrieved from [Link]

  • Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2018, December). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • ScienceDirect. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Reddit. (2015). Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? r/chemhelp. Retrieved from [Link]

  • University of California, Davis. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • F.A. Bovey. (n.d.). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. National Institutes of Health. Retrieved from [Link]

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 2). Quadrupolar Coupling. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of Basicity: 3,4,5-Trimethylpyridine vs. 2,4,6-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the basicity of heterocyclic compounds is a cornerstone of their reactivity and potential applications. As non-nucleophilic bases, substituted pyridines play a pivotal role in a myriad of synthetic transformations. This guide provides a comprehensive comparison of the basicity of two closely related isomers: 3,4,5-trimethylpyridine and 2,4,6-trimethylpyridine (also known as 2,4,6-collidine). By examining their electronic and steric properties, we aim to provide a clear understanding of the factors governing their relative strengths as bases, supported by available experimental data and theoretical principles.

Quantitative Basicity: A Tale of Two Isomers

The basicity of a compound is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value signifies a stronger base. Experimental data for 2,4,6-trimethylpyridine is well-established, while data for this compound is less readily available in the literature.

CompoundStructurepKa of Conjugate Acid (at 25°C)
Pyridine5.23[1]
2,4,6-Trimethylpyridine 7.43[2]
This compound Predicted to be > 7.43

The Decisive Factors: Electronic vs. Steric Effects

The difference in basicity between these two isomers can be rationalized by considering the interplay of electronic and steric effects imparted by the methyl substituents on the pyridine ring.

Electronic Effects: The Inductive Push

Methyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atom of the pyridine ring, making the lone pair of electrons more available for protonation.[3] Consequently, the addition of methyl groups to the pyridine ring generally increases its basicity compared to unsubstituted pyridine.[3] Both this compound and 2,4,6-trimethylpyridine benefit from the inductive effect of three methyl groups, which contributes to their significantly higher basicity compared to pyridine (pKa of conjugate acid = 5.23).[1]

Caption: Inductive effect of methyl groups on pyridine basicity.

Steric Effects: The Ortho-Position Hindrance

The key distinction between the two isomers lies in the substitution pattern and the resulting steric hindrance. In 2,4,6-trimethylpyridine, the two methyl groups at the ortho-positions (positions 2 and 6) create significant steric bulk around the nitrogen atom. This steric hindrance can impede the approach of a proton to the nitrogen's lone pair, thereby reducing the molecule's ability to act as a base.[4]

In contrast, this compound lacks substituents at the ortho-positions. The nitrogen atom is unencumbered, allowing for facile protonation. While both isomers experience a similar electron-donating inductive effect from the three methyl groups, the absence of steric hindrance in this compound leads to the prediction that it is the stronger base of the two.

pKa_Determination_Workflow A Prepare Solution of This compound B Set up Titration Apparatus (pH meter, burette) A->B C Titrate with Standardized HCl B->C D Record pH vs. Volume of HCl C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

References

  • PubChem. 2,4,6-Trimethylpyridine. [Link]

  • Wikipedia. 2,4,6-Trimethylpyridine. [Link]

  • mVOC 4.0. 2,4,6-Trimethylpyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]

Sources

A Senior Application Scientist's Guide to Differentiating Trimethylpyridine Isomers: A Spectroscopic Comparison of 3,4,5- vs. 2,3,5-Trimethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a foundational requirement for ensuring purity, safety, and efficacy. Trivial differences in substituent placement can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of two closely related trimethylpyridine isomers: 3,4,5-trimethylpyridine and 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).

While 2,3,5-trimethylpyridine is a well-documented compound, serving as a key starting material for drugs like esomeprazole, its symmetrical isomer, this compound, is less commonly encountered, and its experimental spectral data is not as prevalent in public databases. This guide will, therefore, take a practical, predictive approach. We will analyze the available experimental data for the asymmetric 2,3,5-isomer and contrast it with the theoretically predicted spectral characteristics of the symmetric 3,4,5-isomer. This comparative analysis will equip researchers with the knowledge to unambiguously differentiate these two molecules using standard laboratory techniques.

The Decisive Role of Molecular Symmetry

The core principle underpinning the differentiation of these isomers is molecular symmetry. 2,3,5-Trimethylpyridine is an asymmetric molecule, meaning every proton and carbon atom on the pyridine ring and in the methyl groups resides in a chemically distinct environment. In stark contrast, this compound possesses a C2v symmetry axis, which renders certain positions chemically equivalent. This fundamental structural difference is the primary driver of the significant variations we will observe in their respective spectra, particularly in Nuclear Magnetic Resonance (NMR).

G cluster_0 Asymmetric Isomer cluster_1 Symmetric Isomer 2,3,5-Trimethylpyridine caption0 Fig 1a. 2,3,5-Trimethylpyridine This compound caption1 Fig 1b. This compound

Figure 1. Molecular structures of the asymmetric and symmetric isomers.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Differentiation

NMR spectroscopy provides the most definitive and information-rich method for distinguishing these isomers. The number of signals, their chemical shifts, and their splitting patterns are directly correlated to the molecular structure.

Analysis of 2,3,5-Trimethylpyridine (Experimental)

Due to its lack of symmetry, the ¹H NMR spectrum of 2,3,5-trimethylpyridine is expected to show two distinct signals for the aromatic protons and three distinct singlets for the methyl groups. Similarly, the ¹³C NMR spectrum should display eight unique signals corresponding to the eight carbon atoms in the molecule.

Prediction for this compound (Theoretical)

The C2v symmetry of this compound drastically simplifies its predicted NMR spectra. The two protons at the C2 and C6 positions are chemically equivalent and should therefore produce a single signal. The methyl groups at C3 and C5 are also equivalent, while the C4 methyl group is unique. This leads to a prediction of only two methyl signals. The carbon spectrum is similarly simplified: the equivalence of C2/C6 and C3/C5 reduces the number of expected aromatic carbon signals from five to three.

G cluster_0 2,3,5-Trimethylpyridine (Asymmetric) cluster_1 This compound (Symmetric) H4 H4 H6 H6 Me2 2-Me Me3 3-Me Me5 5-Me C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 CMe2 C-Me2 CMe3 C-Me3 CMe5 C-Me5 H2_6 H2 / H6 Me3_5 3-Me / 5-Me Me4 4-Me C2_6 C2 / C6 C3_5 C3 / C5 CMe3_5 C-Me3 / C-Me5 CMe4 C-Me4

Figure 2. Chemically distinct environments in each isomer.

Table 1: Comparative NMR Data for Trimethylpyridine Isomers

Parameter 2,3,5-Trimethylpyridine (Experimental Data) [1]This compound (Predicted Data) Justification for Prediction
¹H Aromatic Signals 2 signals1 signal (singlet)C2 and C6 protons are chemically equivalent due to symmetry.
¹H Methyl Signals 3 signals (singlets)2 signals (singlets)C3-Me and C5-Me are equivalent; C4-Me is unique.
¹³C Aromatic Signals 5 signals3 signalsC2/C6 and C3/C5 are equivalent pairs. C4 is unique.
¹³C Methyl Signals 3 signals2 signalsC3-Me/C5-Me are equivalent; C4-Me is unique.
Total ¹³C Signals 8 signals5 signalsReflects the overall higher symmetry of the molecule.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the trimethylpyridine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy: Confirming Functional Groups and Substitution Patterns

While NMR is definitive for structural elucidation, IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups and providing clues about the aromatic substitution pattern.

Key Spectral Regions of Interest
  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹: Alkyl (methyl) C-H stretching.

  • ~1620-1450 cm⁻¹: Aromatic ring C=C and C=N stretching vibrations. This region is often complex but characteristic.

  • ~900-675 cm⁻¹: C-H out-of-plane (OOP) bending. The pattern of bands in this "fingerprint" region is highly diagnostic of the substitution pattern on the pyridine ring.

Comparative IR Analysis

Both isomers will show characteristic peaks for aromatic and alkyl C-H bonds, as well as pyridine ring stretches. The most significant difference is expected in the C-H OOP bending region. For 2,3,5-trimethylpyridine, the two adjacent hydrogens (at C4 and C6) will have a different bending pattern compared to the two isolated hydrogens (at C2 and C6) in the 3,4,5-isomer.

Table 2: Comparative IR Data for Trimethylpyridine Isomers

Vibrational Mode 2,3,5-Trimethylpyridine (Experimental Data) [1]This compound (Predicted) Interpretation
Aromatic C-H Stretch Present (~3050-3020 cm⁻¹)Present (~3050-3020 cm⁻¹)Confirms the presence of the pyridine ring.
Alkyl C-H Stretch Present (~2980-2870 cm⁻¹)Present (~2980-2870 cm⁻¹)Confirms the presence of methyl groups.
Ring C=C, C=N Stretch Multiple bands (~1600-1450 cm⁻¹)Multiple bands (~1600-1450 cm⁻¹)Characteristic of the pyridine heterocycle.
C-H OOP Bending Complex patternSimpler patternThe specific frequencies and intensities in the 900-675 cm⁻¹ region will differ significantly due to the different substitution patterns.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the major peaks, comparing them to known values for pyridine and alkyl-aromatic compounds.[2]

Mass Spectrometry: Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which is dictated by its structure and the stability of the resulting fragments.

Comparative Fragmentation Analysis

Both isomers have the same molecular formula (C₈H₁₁N) and therefore the same nominal molecular weight of 121 g/mol . Their mass spectra should both show a strong molecular ion peak (M⁺) at an m/z of 121.

The primary fragmentation pathway for many alkylpyridines involves the loss of a hydrogen atom followed by the loss of a stable neutral molecule like HCN, or the loss of an alkyl radical.[3] A very common initial fragmentation is the cleavage of a benzylic C-H or C-C bond.

  • Molecular Ion (M⁺): Both isomers will exhibit a strong peak at m/z 121 .

  • [M-1]⁺ Ion: Loss of a hydrogen radical is possible, leading to a peak at m/z 120 .

  • [M-15]⁺ Ion: The most likely initial major fragmentation for both isomers is the loss of a methyl radical (•CH₃) to form a stable pyridinium-type cation at m/z 106 . The relative intensity of this peak may differ slightly based on the stability of the resulting cation from each isomer.

  • Further Fragmentation: Subsequent fragmentation of the m/z 106 ion would likely involve the loss of acetylene (C₂H₂) or HCN, leading to smaller fragment ions.

While the major fragments (m/z 121, 106) are expected to be present for both, the relative abundances of the smaller fragments in the fingerprint region of the mass spectrum may differ, providing a secondary method of differentiation.

G M [C₈H₁₁N]⁺˙ m/z = 121 M_minus_15 [C₇H₈N]⁺ m/z = 106 M->M_minus_15 - •CH₃ M_minus_27 [C₆H₇]⁺ m/z = 79 M_minus_15->M_minus_27 - HCN caption Fig 3. Predicted primary fragmentation pathway.

Figure 3. A primary fragmentation pathway for trimethylpyridines.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification, or by direct insertion probe.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.

Conclusion

Distinguishing between this compound and 2,3,5-trimethylpyridine is a straightforward process when the correct analytical tools are applied. The fundamental difference in their molecular symmetry is the key to their differentiation.

  • NMR Spectroscopy stands as the most powerful and unambiguous method. The highly symmetric 3,4,5-isomer will produce a significantly simpler ¹H and ¹³C NMR spectrum (1 aromatic proton signal, 5 total carbon signals) compared to the complex spectrum of the asymmetric 2,3,5-isomer (2 aromatic proton signals, 8 total carbon signals).

  • IR Spectroscopy serves as an excellent confirmatory technique. While both will show expected peaks for the pyridine ring and methyl groups, the fingerprint region, specifically the C-H out-of-plane bending bands, will show distinct patterns reflective of their unique substitution.

  • Mass Spectrometry will confirm the molecular weight (m/z 121) for both isomers. While major fragments like [M-15]⁺ (m/z 106) are expected for both, subtle differences in the relative intensities of smaller fragments may provide secondary confirmation.

By leveraging this multi-technique approach and understanding the predictive power of chemical principles, researchers can confidently identify and differentiate these critical isomers, ensuring the integrity and quality of their scientific and developmental work.

References

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12759, 2,3,5-Trimethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88601, this compound. Retrieved from [Link]

  • Klaps, E., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9031-9042. Retrieved from [Link]

  • Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 47(14), 2545-2556. Retrieved from [Link]

  • de Vries, M. S., et al. (2015). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at low electron energy. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Mahrath, A. J. (2014). What does a "Pyridine- FTIR analysis" can tell me?. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14280, 2,4,5-Trimethylpyridine. Retrieved from [Link]

  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Retrieved from [Link]

  • Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules, 15(5), 3299-3312. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.